3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-[4-(2-furylcarbonyl)piperazino]-6H-anthra[1,9-CD]isoxazol-6-one
Description
This compound features a complex polycyclic architecture centered on an anthra[1,9-CD]isoxazol-6-one core. The structure is modified at positions 3 and 5 with piperazine moieties substituted by 1,3-benzodioxol-5-ylmethyl and 2-furylcarbonyl groups, respectively. The benzodioxol group (a methylenedioxyphenyl derivative) and the furylcarbonyl moiety (a five-membered heterocyclic carbonyl) introduce distinct electronic and steric properties. Piperazine linkages enhance solubility and may facilitate interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C35H31N5O6 |
|---|---|
Molecular Weight |
617.6 g/mol |
IUPAC Name |
12-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-10-[4-(furan-2-carbonyl)piperazin-1-yl]-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C35H31N5O6/c41-33-23-4-1-2-5-24(23)34-31-30(33)25(38-13-15-40(16-14-38)35(42)28-6-3-17-43-28)19-26(32(31)36-46-34)39-11-9-37(10-12-39)20-22-7-8-27-29(18-22)45-21-44-27/h1-8,17-19H,9-16,20-21H2 |
InChI Key |
LRFNWTDTJZCQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=CC(=C5C6=C(C7=CC=CC=C7C5=O)ON=C46)N8CCN(CC8)C(=O)C9=CC=CO9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzo[d][1,3]dioxole and furan-2-carbonyl chloride, followed by their coupling with piperazine derivatives. The final step often involves cyclization to form the isoxazole ring under specific reaction conditions, such as the use of strong acids or bases, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and furan rings.
Reduction: Reduction reactions may target the isoxazole ring or the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings and piperazine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests possible bioactivity.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure is reminiscent of known drug scaffolds, indicating potential therapeutic uses.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its complex aromatic structure.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues
Core Structure Variations
- Anthra[1,9-CD]isoxazol-6-one vs. Quinolone (): The compound in , 7-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazino}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, shares the benzodioxol-piperazine substituent but features a quinolone core. Quinolones are known for antimicrobial activity due to DNA gyrase inhibition, whereas anthraisoxazolones may exhibit divergent bioactivity due to their fused isoxazole-anthraquinone system, which could enhance π-π stacking or redox activity .
Substituent Variations
- Benzodioxol vs. Bromophenyl (): The triazino-indol derivative in includes a bromophenyl group, which introduces strong electron-withdrawing effects compared to the benzodioxol group. Bromine’s hydrophobicity and steric bulk may alter binding affinity in biological systems, whereas benzodioxol’s methylenedioxy group could improve metabolic stability .
- Furylcarbonyl vs. Benzoyl (): The 4-acylpyrazolone chelator PMBP (1-phenyl-3-methyl-4-benzoylpyrazolone) contains a benzoyl group.
Functional and Bioactivity Comparisons
Metal Chelation Potential
- PMBP ():
PMBP is a well-studied chelator for lanthanides and actinides. Its benzoyl group participates in metal coordination, but hydration of the complex limits extraction efficiency. The target compound’s furylcarbonyl group may reduce water coordination due to steric hindrance, improving hydrophobicity and metal-ion partitioning .
Pharmacological Hypotheses
- Benzodioxol-Containing Analogues ():
Benzodioxol derivatives are prevalent in bioactive molecules (e.g., safrole, paroxetine). The methylenedioxy group can inhibit cytochrome P450 enzymes, suggesting the target compound might interact with metabolic pathways or exhibit CNS activity .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-[4-(2-furylcarbonyl)piperazino]-6H-anthra[1,9-CD]isoxazol-6-one represents a unique structural class with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H23N3O3
- Molecular Weight : 433.52 g/mol
- CAS Number : 860651-22-5
The compound integrates a benzodioxole moiety with piperazine and anthra[1,9-CD]isoxazole structures, which may contribute to its pharmacological effects.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Mechanism : The compound appears to disrupt the cell cycle and promote apoptosis through caspase activation and mitochondrial pathway modulation.
Antimicrobial Properties
The compound has also shown antimicrobial activity against several bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest potential applications in treating bacterial infections.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity.
- Model Used : In vitro models using SH-SY5Y neuroblastoma cells.
- Findings : The compound reduced reactive oxygen species (ROS) levels and preserved mitochondrial function.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the piperazine moiety allows for interaction with various enzymes involved in cell signaling pathways.
- Modulation of Receptor Activity : The benzodioxole structure may facilitate binding to specific receptors, influencing cellular responses.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed, leading to programmed cell death in cancer cells.
Case Studies
A number of case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
-
Study on Cancer Cell Lines :
- Researchers treated MCF-7 cells with different concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability, with IC50 values around 15 µM.
-
Antimicrobial Efficacy Study :
- A study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- The compound demonstrated significant activity, particularly against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
